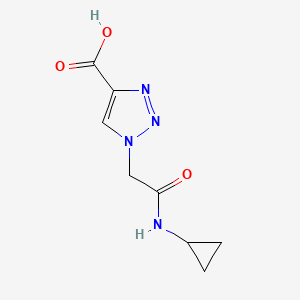
2-(2-Chlorophenyl)pyrimidin-4-amine
Overview
Description
2-(2-Chlorophenyl)pyrimidin-4-amine, also known as 2CP, is a synthetic amine that is used in a variety of scientific research applications. It is a versatile compound that has been studied for its biochemical and physiological effects, as well as its potential use in lab experiments.
Mechanism Of Action
2-(2-Chlorophenyl)pyrimidin-4-amine is believed to act as an agonist of the serotonin receptor, which is involved in the regulation of numerous physiological processes, including mood, appetite, sleep, and pain. It is thought to bind to the serotonin receptor, activating it and leading to the release of neurotransmitters, which then affect the physiological processes mentioned above.
Biochemical And Physiological Effects
2-(2-Chlorophenyl)pyrimidin-4-amine has been studied for its biochemical and physiological effects. Studies have shown that it can act as an agonist of the serotonin receptor, leading to an increase in the release of neurotransmitters such as serotonin, norepinephrine, and dopamine. This can lead to an increase in mood, appetite, sleep, and pain regulation. Additionally, 2-(2-Chlorophenyl)pyrimidin-4-amine has been shown to have anti-inflammatory and antimicrobial properties.
Advantages And Limitations For Lab Experiments
2-(2-Chlorophenyl)pyrimidin-4-amine has several advantages for use in lab experiments. It is a relatively inexpensive compound to synthesize and is easy to handle. Additionally, it is stable in aqueous media and can be used in a variety of experiments. However, there are some limitations to its use in lab experiments. For example, it can be toxic in high doses and can cause skin irritation.
Future Directions
2-(2-Chlorophenyl)pyrimidin-4-amine has potential for use in a variety of scientific research applications. It could be used to further study the effects of drug metabolism, as well as its potential applications in drug development. Additionally, it could be used to study the effects of environmental pollutants on human health. Additionally, it could be used to study its biochemical and physiological effects, as well as its potential use in the development of new drugs. Finally, it could be used to study its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Scientific Research Applications
2-(2-Chlorophenyl)pyrimidin-4-amine has been studied for its potential use in scientific research applications. It has been used to study the effects of drug metabolism, as well as for its potential applications in drug development. Additionally, 2-(2-Chlorophenyl)pyrimidin-4-amine has been used to study the effects of environmental pollutants on human health.
properties
IUPAC Name |
2-(2-chlorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJZNUPTZTYPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)
![[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468089.png)
![1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468090.png)
![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468091.png)

![1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468093.png)



![2-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1468099.png)



